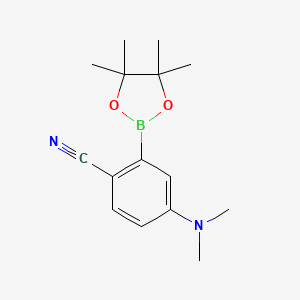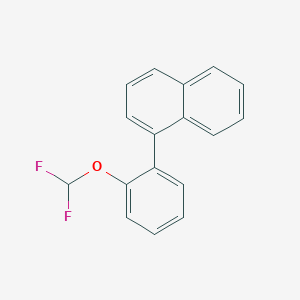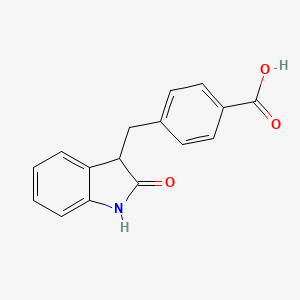
3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine is an organic compound that belongs to the class of naphthyridines It features a naphthyridine core substituted with a nitrophenyl group at the 3-position and an amine group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine typically involves the reaction of 4-nitroaniline with a suitable naphthyridine precursor under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 4-nitroaniline is reacted with 2-chloro-1,8-naphthyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact.
化学反应分析
Types of Reactions
3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-1,8-naphthyridin-2-amine.
Substitution: Various substituted naphthyridines depending on the electrophile used.
Oxidation: 3-(4-Nitrosophenyl)-1,8-naphthyridin-2-amine or 3-(4-Nitrophenyl)-1,8-naphthyridin-2-nitrosoamine.
科学研究应用
3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with DNA synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific cellular pathways and enzymes involved in cell proliferation.
Electronic Properties: In materials science, the compound’s electronic properties are attributed to its conjugated system, which allows for efficient charge transport.
相似化合物的比较
Similar Compounds
3-(4-Aminophenyl)-1,8-naphthyridin-2-amine: Similar structure but with an amine group instead of a nitro group.
3-(4-Nitrophenyl)-1,8-naphthyridin-2-nitrosoamine: Similar structure but with a nitroso group.
Uniqueness
3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine is unique due to the presence of both a nitrophenyl group and a naphthyridine core, which imparts distinct electronic and chemical properties. This combination makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
60467-62-1 |
|---|---|
分子式 |
C14H10N4O2 |
分子量 |
266.25 g/mol |
IUPAC 名称 |
3-(4-nitrophenyl)-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C14H10N4O2/c15-13-12(8-10-2-1-7-16-14(10)17-13)9-3-5-11(6-4-9)18(19)20/h1-8H,(H2,15,16,17) |
InChI 键 |
LOWBXEVKSQPJTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine](/img/structure/B11849105.png)

![Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-](/img/structure/B11849113.png)



![[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid](/img/structure/B11849149.png)
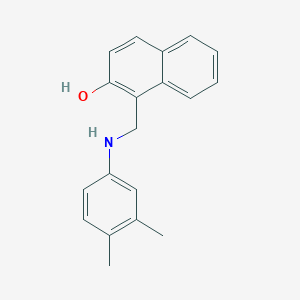
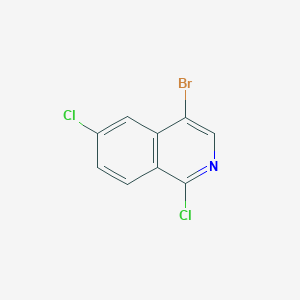
![4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran](/img/structure/B11849157.png)

